
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% (2C5TFPP) is a widely used chemical compound in the scientific research and industrial sectors. It is a colorless, crystalline solid with a molecular weight of 282.5 g/mol and is soluble in water. It is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, chromatography, and spectroscopy. It is also used as a reagent for the synthesis of other compounds, such as 4-chloro-2-(3-trifluoromethylphenyl)phenol.
Mecanismo De Acción
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 leads to decreased production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
Inhibition of COX-2 by 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% leads to decreased production of prostaglandins, which can lead to decreased inflammation and pain. In addition, 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a versatile compound with a wide range of applications in the laboratory, including synthesis, chromatography, and spectroscopy. It is relatively easy to synthesize, and can be used in a variety of experimental settings. However, it is important to note that 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is a relatively potent inhibitor of COX-2, and care should be taken to ensure that it is not used in excess in any experiment.
Direcciones Futuras
The potential applications of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% are numerous, and further research is needed to fully explore its potential. Possible future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential applications in drug development. Additionally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a reagent for the synthesis of other compounds. Finally, further research is needed to explore the potential of 2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% as a diagnostic tool, as it has been shown to be a potent inhibitor of COX-2.
Métodos De Síntesis
2-Chloro-5-(3-trifluoromethylphenyl)phenol, 95% is synthesized using a reaction between 2-chloro-5-nitrophenol and 3-trifluoromethyl-phenylmagnesium bromide. The reaction is carried out in an inert atmosphere, and the product is purified by recrystallization.
Propiedades
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-5-4-9(7-12(11)18)8-2-1-3-10(6-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTZLDBKYCQBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686087 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261857-41-3 |
Source


|
| Record name | 4-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

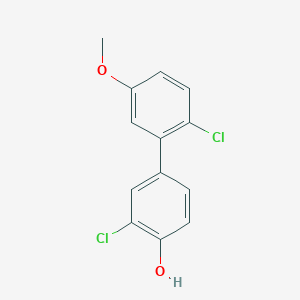

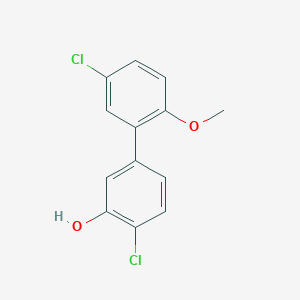
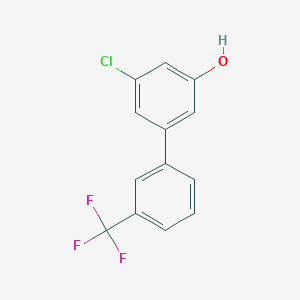



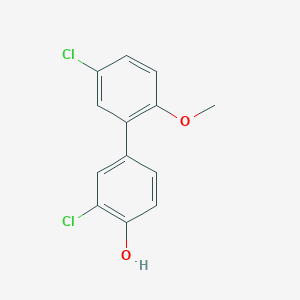

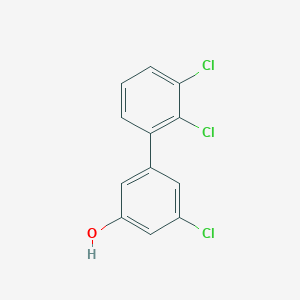



![2-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381844.png)